Cas no 832735-61-2 (5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one)

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one structure
832735-61-2 structure
Product Name:5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
Numero CAS:832735-61-2
MF:C6H4BrF2NO
MW:224.002867698669
MDL:MFCD12911848
CID:673877
PubChem ID:23115994
Update Time:2025-06-11

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
    • 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-
    • 5-bromo-1-(difluoromethyl)pyridin-2-one
    • 5-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one
    • DTXSID00630745
    • AM804384
    • Z1269130637
    • FP-0056
    • DS-15349
    • SCHEMBL589562
    • EN300-221772
    • A1-06357
    • CS-0038589
    • FT-0759407
    • A864286
    • MFCD12911848
    • 832735-61-2
    • AKOS015152362
    • 5-bromo-1-difluoromethyl-1h-pyridin-2-one
    • 5-Bromo-1-(difluoromethyl)-2(1H)-pyridinone (ACI)
    • 5-Bromo-1-(difluoromethyl)pyridine-2(1H)-one
    • MDL: MFCD12911848
    • Inchi: 1S/C6H4BrF2NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H
    • Chiave InChI: KMAQQDDPRGOPRF-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(N(C(F)F)C=1)=O

Proprietà calcolate

  • Massa esatta: 222.94400
  • Massa monoisotopica: 222.94443g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 20.3Ų

Proprietà sperimentali

  • Densità: 1.821
  • Punto di fusione: 74-76℃
  • Punto di ebollizione: 253°C at 760 mmHg
  • Punto di infiammabilità: 107℃
  • PSA: 22.00000
  • LogP: 2.00590

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Informazioni sulla sicurezza

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BP443-250mg
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95+%
250mg
1308CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BP443-100mg
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95+%
100mg
601CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BP443-1g
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95+%
1g
2574.0CNY 2021-08-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B895185-1g
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 ≥95%
1g
2,073.60 2021-05-17
Matrix Scientific
094673-250mg
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one, 95+%
832735-61-2 95+%
250mg
$227.00 2023-09-08
Matrix Scientific
094673-1g
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one, 95+%
832735-61-2 95+%
1g
$504.00 2023-09-08
Fluorochem
225559-250mg
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95%
250mg
£134.00 2022-02-28
Fluorochem
225559-1g
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95%
1g
£321.00 2022-02-28
Fluorochem
225559-5g
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95%
5g
£1530.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BP443-50mg
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95+%
50mg
280.0CNY 2021-08-04

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Triglyme ;  10 min, -15 °C
1.2 2.5 min, -15 °C; 1 h, -15 °C; -15 °C → rt
Riferimento
Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br
Zhu, Ziyue; et al, Organic Letters, 2021, 23(16), 6494-6498

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → reflux; 1.5 h, reflux
2.1 Solvents: Acetonitrile ;  rt → reflux; 15 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux → rt
3.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt; 30 min, 100 °C; 100 °C → 0 °C
3.2 Reagents: Potassium carbonate ;  neutralized, 0 °C
Riferimento
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  20 h, rt → reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: 18-Crown-6 Solvents: Acetonitrile ;  rt → reflux; 5 h, reflux
1.2 Reagents: Potassium bisulfate Solvents: Water ;  rt; rt → reflux; 1.5 h, reflux
Riferimento
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ,  Water ;  3 h, rt → reflux
Riferimento
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt; 30 min, 100 °C; 100 °C → 0 °C
1.2 Reagents: Potassium carbonate ;  neutralized, 0 °C
Riferimento
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  rt → reflux; 15 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux → rt
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt; 30 min, 100 °C; 100 °C → 0 °C
2.2 Reagents: Potassium carbonate ;  neutralized, 0 °C
Riferimento
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Riferimento
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines
Zhou, Sen; et al, Journal of Organic Chemistry, 2021, 86(9), 6879-6887

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → reflux; 1.5 h, reflux
Riferimento
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Raw materials

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Preparation Products

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:832735-61-2)5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
Numero d'ordine:A864286
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:45
Prezzo ($):161.0/797.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:832735-61-2)5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
A864286
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):161.0/797.0
Email